Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
CAS No.:
Cat. No.: VC15171177
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O5 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | methyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C21H20N2O5/c1-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)22-14-10-8-13(9-11-14)21(27)28-2/h4-11,24H,3,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | PAXLTEUGJSIXMT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Introduction
Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the quinoline derivative family. Quinolines are known for their diverse biological activities, including antimicrobial and anticancer properties, making this compound an interesting subject for scientific research.
Synthesis and Preparation
The synthesis of Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves several key steps:
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Starting Materials: The synthesis may begin with quinoline derivatives and benzoic acid derivatives.
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Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling of the quinoline and benzoate moieties.
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Purification Techniques: Advanced purification methods are employed to ensure the purity of the final product, which is crucial for its application in medicinal chemistry.
Biological Activities and Potential Applications
Quinoline derivatives, including Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate, are known for their diverse biological activities:
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Antimicrobial Properties: Quinolines have been shown to exhibit antimicrobial effects against various pathogens.
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Anticancer Properties: Some quinoline derivatives have demonstrated anticancer activity by interacting with specific molecular targets within biological systems.
Chemical Reactions and Interactions
Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions due to its functional groups:
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Reagents Used: Common reagents include amines, acids, and bases, which can react with the carbonyl and amino groups.
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Mechanism of Action: The quinoline moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
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